molecular formula C6H6N2O B039772 2-(Pyrimidin-2-YL)acetaldehyde CAS No. 120455-86-9

2-(Pyrimidin-2-YL)acetaldehyde

Cat. No. B039772
CAS RN: 120455-86-9
M. Wt: 122.12 g/mol
InChI Key: SZLRQSBIYPFIKJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrido[1,2-a]pyrimidin-4-ones through a three-component coupling of aldehydes, 2-aminopyridines, and diazo esters via Rhodium(III)-catalyzed imidoyl C-H activation demonstrates the complex chemical reactions involving 2-(Pyrimidin-2-YL)acetaldehyde. This process allows for the incorporation of a wide range of functional groups, showcasing the versatility of this compound in synthetic chemistry (Hoang, Zoll, & Ellman, 2019).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including this compound, plays a crucial role in their chemical properties and reactivity. For example, the formation of pyrido[2,3-d][6,5-d]dipyrimidine derivatives through the reaction of aromatic aldehydes with aminopyrimidines under microwave irradiation highlights the impact of molecular structure on the synthesis of complex pyrimidine-based molecules (Lin et al., 2014).

Chemical Reactions and Properties

The chemical reactions involving this compound are diverse and lead to various functionalized products. The reaction between 2-pyridinecarboxaldehyde and gamma-hydroxy-alpha,beta-acetylenic esters to form highly functionalized cyclic acetals showcases the compound's reactivity and the potential for creating complex molecules under mild conditions (Osman & Koide, 2008).

Scientific Research Applications

Organic Synthesis Applications

Pyrimidine derivatives serve as pivotal intermediates in the synthesis of complex molecules. For example, pyrimidine has been utilized as a removable directing group in the Pd-catalyzed C2-acylation of indoles, demonstrating its utility in facilitating selective organic transformations (G. Kumar & G. Sekar, 2015). Moreover, the synthesis and antimicrobial activity of new pyrimidine-hydrazones highlight the versatility of pyrimidine derivatives in producing biologically active compounds (Z. Kaplancıklı et al., 2013).

Materials Science

In materials science, pyrimidine derivatives have been explored for their potential in creating novel materials with unique properties. For instance, the study on the cleavage of C-S bonds leading to the formation of a tetranuclear Cu(I) cluster involving pyrimidine derivatives reveals the potential of these compounds in the design of new metal-organic frameworks or catalytic systems (Chunhui Huang et al., 2007).

Pharmacological Research

In pharmacological research, pyrimidine derivatives have been investigated for their therapeutic potential. The synthesis and evaluation of novel pyrimidine derivatives for their antimicrobial, anti-inflammatory, and cytotoxic activities underline the significance of pyrimidine chemistry in drug discovery and development (K. Ishwar Bhat et al., 2014).

Safety and Hazards

The safety data sheet for a related compound, Pyrimidin-2-yl-piperidine-4-carboxylic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation, and is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The exploration of the chemistry and medicinal diversity of pyrimidine might pave the way to long-awaited discoveries in therapeutic medicine for future drug design . Detailed structure-activity relationship (SAR) analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

2-pyrimidin-2-ylacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c9-5-2-6-7-3-1-4-8-6/h1,3-5H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLRQSBIYPFIKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70619123
Record name (Pyrimidin-2-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

120455-86-9
Record name 2-Pyrimidineacetaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120455-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Pyrimidin-2-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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